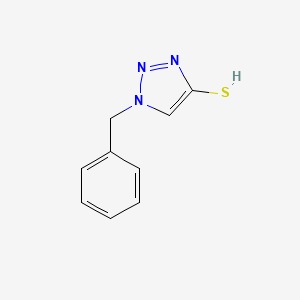

1-Benzyl-1H-1,2,3-triazole-4-thiol

Description

Context and Significance of 1,2,3-Triazole Heterocycles in Academic Chemistry

The 1,2,3-triazole, a five-membered aromatic ring containing two carbon and three nitrogen atoms, is a fundamental heterocyclic compound. tandfonline.comchemeurope.com Its stability, compared to other organic compounds with three adjacent nitrogen atoms, makes it a reliable building block in chemical synthesis. chemeurope.com The significance of 1,2,3-triazoles has been amplified by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for their efficient and highly selective synthesis. nih.govnih.gov This has made the 1,2,3-triazole core readily accessible for a multitude of applications.

In medicinal chemistry, 1,2,3-triazole derivatives have shown a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.gov This has led to their incorporation into various approved drugs, such as the antibacterial agent tazobactam. chemeurope.comnih.gov Beyond pharmaceuticals, these heterocycles are integral to materials science, serving as components in polymers, corrosion inhibitors, and photostabilizing agents. lifechemicals.com Their ability to act as a bioisostere for the amide bond has also made them valuable in the design of peptidomimetics. lifechemicals.com

Importance of Thiol-Functionalized Triazoles in Contemporary Chemical Science

The introduction of a thiol (-SH) group onto the triazole scaffold gives rise to triazole-thiols, a class of compounds with enhanced and often unique chemical properties. The thiol group is a versatile functional handle, capable of participating in a wide array of chemical transformations.

One of the most significant roles of thiol-functionalized triazoles is as ligands in coordination chemistry. The sulfur atom of the thiol group can readily coordinate with metal ions, leading to the formation of stable metal complexes. These complexes have found applications in catalysis, for example, in the synthesis of N-benzylated cyanamides using a manganese complex supported by a triazole-thiol ligand. tandfonline.com

Furthermore, the thiol group facilitates the anchoring of triazole derivatives onto surfaces, particularly gold, through the formation of self-assembled monolayers. This property is crucial in materials science for modifying surface properties and developing sensors. The reactivity of the thiol group also allows for its use in various coupling reactions, expanding the synthetic utility of the triazole core. researchgate.netnih.gov For instance, thiol-containing triazolium salts have been used as precursors for N-heterocyclic carbene (NHC) ligands, which are pivotal in catalysis. researchgate.net

Scope and Research Trajectories Pertaining to 1-Benzyl-1H-1,2,3-triazole-4-thiol

Research on the specific compound 1-Benzyl-1H-1,2,3-triazole-4-thiol (CAS No. 36811-24-2) and its closely related analogues is multifaceted, touching upon synthesis, structural analysis, and potential applications. epa.gov

Synthesis and Characterization: The synthesis of 1-benzyl-substituted 1,2,3-triazoles is often achieved through the aforementioned CuAAC reaction, where a benzyl (B1604629) azide (B81097) is reacted with a suitable alkyne. nih.gov For instance, the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates is a key step, which can then be further modified. nih.gov The characterization of these compounds relies on standard analytical techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy. rsc.org X-ray crystallography has been employed to determine the precise three-dimensional structure of related derivatives, such as 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, providing insights into their molecular geometry. nih.gov

Applications in Coordination Chemistry: A significant research trajectory involves the use of benzyl-substituted triazoles as ligands for transition metals. For example, tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane has been used to synthesize homoleptic complexes with iron(II), ruthenium(II), and osmium(II). rsc.org These studies investigate the electronic and photophysical properties of the resulting complexes, which are influenced by the triazole ligands. rsc.org

Potential Biological Activity: While direct studies on the biological activity of 1-Benzyl-1H-1,2,3-triazole-4-thiol are not extensively detailed in the provided results, research on structurally similar compounds suggests potential avenues of investigation. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. nih.gov This indicates that the 1-benzyl-1H-1,2,3-triazole scaffold is a viable starting point for the development of new therapeutic agents.

Below is a table summarizing the key properties of the parent 1,2,3-triazole molecule, providing a foundational context for its derivatives.

| Property | Value |

| Molecular Formula | C₂H₃N₃ |

| Molar Mass | 69.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 203 °C |

| Acidity (pKa) | 9.4 |

| Basicity (pKb) | 1.2 |

| Data for the parent 1H-1,2,3-triazole molecule. chemeurope.com |

Future research will likely continue to explore the synthesis of novel derivatives of 1-Benzyl-1H-1,2,3-triazole-4-thiol, leveraging the reactivity of the thiol group for further functionalization and for the creation of new metal complexes and biologically active compounds.

Properties

CAS No. |

36811-24-2 |

|---|---|

Molecular Formula |

C9H9N3S |

Molecular Weight |

191.26 g/mol |

IUPAC Name |

1-benzyltriazole-4-thiol |

InChI |

InChI=1S/C9H9N3S/c13-9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2 |

InChI Key |

BTKIWDJBWIETEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 1h 1,2,3 Triazole 4 Thiol and Analogous Structures

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction, a cornerstone of "click chemistry," is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to yield the 1,4-regioisomer with high selectivity and efficiency. nih.govbeilstein-journals.org

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Precursors

The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted isomers. nih.gov The copper(I) catalyst is believed to coordinate with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. acs.org This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring that ultimately rearranges to the stable 1,4-disubstituted triazole product. acs.org

The reaction is robust and compatible with a wide array of functional groups, including esters, ethers, amides, and thioethers. beilstein-journals.org Various copper(I) sources can be employed, such as CuI, CuSO₄ with a reducing agent like sodium ascorbate, or more complex copper complexes. acs.orgnih.gov The reaction can be performed in a variety of solvents, including water, organic solvents, and even under solvent-free conditions. beilstein-journals.orgmdpi.com

A one-pot synthesis method has been developed for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This involves the in situ generation of α-azido ketones from α-tosyloxy ketones and sodium azide, followed by a cycloaddition reaction with a terminal alkyne in the presence of copper(I) in aqueous polyethylene (B3416737) glycol. capes.gov.br

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| CuI | Benzyl (B1604629) azide, Phenylacetylene (B144264) | Toluene | RT, 40 min | 96% | beilstein-journals.org |

| CuSO₄/Sodium Ascorbate | Substituted benzyl azides, Ethyl propiolate | t-butanol:H₂O (2:1) | 8 h | Good | nih.gov |

| CuI | Benzyl azide, various acetylenes | Cyrene™ | 30 °C, 12 h | 89-96% | researchgate.net |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide, Phenylacetylene | Neat | RT | Quantitative | nih.gov |

Utilization of 1-Benzyl Azides in CuAAC Reactions

Benzyl azide is a commonly used precursor in CuAAC reactions to introduce the 1-benzyl substituent onto the triazole ring. nih.govbeilstein-journals.orgnih.govmdpi.comresearchgate.net The synthesis of benzyl azide itself is typically achieved through the reaction of a benzyl halide (e.g., benzyl bromide) with sodium azide. nih.gov

The CuAAC reaction of benzyl azide with various terminal alkynes has been extensively studied. For instance, the reaction of benzyl azide with phenylacetylene is often used as a benchmark to evaluate the efficacy of different catalytic systems. nih.govbeilstein-journals.org Researchers have successfully employed benzyl azide in conjunction with a diverse range of alkynes, including those bearing functional groups like esters, alcohols, and phenyl groups, to generate a library of 1-benzyl-4-substituted-1H-1,2,3-triazoles. mdpi.comresearchgate.net

Different experimental protocols have been compared for the CuAAC reaction involving benzyl azide, including conventional heating, microwave irradiation, and solvent-free conditions, with microwave heating often providing faster reaction times. mdpi.com The choice of solvent can also influence the reaction efficiency, with greener solvents like glycerol (B35011) and Cyrene™ being explored as alternatives to traditional organic solvents. mdpi.comresearchgate.net

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst | Solvent | Product | Reference |

| Benzyl azide | Phenylacetylene | CuI | Toluene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | beilstein-journals.org |

| Benzyl azide | Ethyl propiolate | CuSO₄/Sodium Ascorbate | t-butanol:H₂O | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | nih.gov |

| Benzyl azide | 2-Methyl-4-phenylbut-3-yn-2-ol | CuI | Cyrene™ | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol | researchgate.net |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

Impact of Ligand Systems on CuAAC Efficiency and Selectivity

Ligands play a crucial role in CuAAC reactions by stabilizing the copper(I) oxidation state, preventing disproportionation, and enhancing the reaction rate. acs.orgnih.gov A variety of ligands have been developed and investigated for their ability to accelerate the CuAAC process.

Nitrogen-based ligands, such as those derived from 1,8-naphthyridine (B1210474) and N-heterocyclic carbenes (NHCs), have shown significant promise. nih.govacs.org For example, a dinuclear copper(I) complex with a flexible functionalized NHC-based ligand has been shown to be a highly efficient catalyst for the CuAAC reaction, allowing for very low catalyst loadings. nih.gov Tris(triazolylmethyl)amines, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, are another class of effective ligands that form air-stable copper(I) complexes active in aqueous or neat conditions. beilstein-journals.org

The choice of ligand can also influence the reaction kinetics. For instance, in photoinitiated CuAAC polymerizations, copper(II) bromide ligated with 1,1,4,7,10,10-hexamethylenetetramine (HMTETA) exhibited the fastest kinetics. researchgate.net The nature of the anion in the copper salt can also affect the reaction rate, with halides like bromide and chloride generally leading to faster kinetics compared to organic anions. researchgate.net

Strategies for Introducing and Modifying the Thiol Functionality

While the CuAAC reaction provides a reliable route to the 1-benzyl-1,2,3-triazole core, the introduction of the thiol group at the 4-position requires additional synthetic steps. These can involve either cyclization reactions that directly form the triazole-4-thiol ring or post-cycloaddition functionalization of a pre-formed triazole.

Cyclization Reactions Leading to 1,2,3-Triazole-4-thiol Derivatives

Although less common for the synthesis of 1,2,3-triazole-4-thiols compared to the CuAAC approach, cyclization reactions offer an alternative pathway. One reported method involves the reaction of 1-(1-substituted benzyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazinecarbothioamides with sodium hydroxide. yu.edu.jo This intramolecular cyclization under basic conditions affords 5-(1-substituted benzyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols. yu.edu.jo It is important to note that this particular method leads to a 1,2,4-triazole-3-thiol derivative linked to a 1,2,3-triazole ring, rather than a direct 1,2,3-triazole-4-thiol.

Another general approach to synthesizing 1,2,4-triazole-3-thiols involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by the cyclization of the intermediate 1,4-substituted thiosemicarbazides. researchgate.net While this method is established for 1,2,4-triazoles, its direct application to the synthesis of 1-benzyl-1H-1,2,3-triazole-4-thiol from corresponding precursors would require further investigation.

Post-Cycloaddition Functionalization of the Triazole Ring

A more common and versatile strategy for introducing the thiol group is through the functionalization of a pre-formed 1-benzyl-1,2,3-triazole ring. This approach typically starts with a 1-benzyl-1H-1,2,3-triazole bearing a suitable functional group at the 4-position that can be converted into a thiol.

One potential route involves the synthesis of a 4-halo-1-benzyl-1H-1,2,3-triazole. For example, 4-iodo-1,2,3-triazoles can be synthesized, and these halogenated triazoles can serve as precursors for further functionalization. beilstein-journals.org The introduction of a thiol group could then be achieved through nucleophilic substitution with a sulfur nucleophile.

Another strategy involves the use of a sulfonyl group as a versatile reactive tag. A sulfone moiety on a thiazole (B1198619) ring fused to a triazole has been shown to be an effective leaving group, facilitating diverse transformations including reactions with thiols to form thioethers. nih.gov This suggests that a similar strategy could be applied to a 1-benzyl-4-sulfonyl-1H-1,2,3-triazole, where the sulfonyl group is displaced by a sulfur nucleophile to generate the desired thiol.

Consideration of Thiol Protective Groups in Synthesis

In the context of synthesizing peptide analogs containing a 1,4-disubstituted 1,2,3-triazole ring, protecting groups are instrumental. For instance, in the solid-phase synthesis of peptidotriazoles, which can act as protease inhibitors, the use of Alloc (allyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) as amine protecting groups is a common strategy. nih.gov This dual protection allows for selective deprotection and subsequent functionalization. nih.gov After the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the thiol group, if present, would need to be protected to withstand the conditions of peptide coupling and deprotection steps. nih.gov

Common thiol protecting groups that could be considered for the synthesis of 1-benzyl-1H-1,2,3-triazole-4-thiol include:

Benzyl (Bn): This group is stable under a wide range of conditions but can be removed by sodium in liquid ammonia (B1221849) or by catalytic hydrogenolysis.

Trityl (Trt): A bulky group that provides good protection and is readily cleaved under acidic conditions.

p-Methoxybenzyl (PMB): Similar to the benzyl group but can be removed under milder oxidative conditions.

Thioethers: Formation of a thioether which can later be cleaved is another protective strategy.

The choice of the protecting group would be dictated by the specific synthetic route employed for the construction of the 1-benzyl-1H-1,2,3-triazole-4-thiol core.

Alternative Synthetic Pathways to 1-Benzyl-1H-1,2,3-triazole Scaffolds

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a dominant method for synthesizing 1,4-disubstituted 1,2,3-triazoles, alternative pathways, including metal-free and microwave-assisted methods, have been developed to address challenges such as residual metal contamination and long reaction times. nih.govresearchgate.net

Metal-Free Approaches for Triazole Formation

The demand for metal-free synthetic methods has grown due to concerns about the toxicity of residual metals in pharmaceutical applications. rsc.org Several metal-free strategies for the synthesis of 1,2,3-triazoles have been reported.

One notable approach involves the reaction of organic azides with active methylene (B1212753) compounds, a variation of the Dimroth reaction. researchgate.net For example, benzyl azides can react with compounds containing active methylene groups in the presence of a base like potassium carbonate in DMSO to yield 1-benzyl-1H-1,2,3-triazoles. researchgate.net This method has been successfully applied to synthesize various substituted 1-benzyl-1H-1,2,3-triazoles in good yields. researchgate.net

Another innovative metal-free method allows for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide through an organocascade process. rsc.org Furthermore, a one-pot synthesis of 1,2,3-triazoles from benzyl halides, sodium azide, and alkynes in water has been developed that proceeds without any catalyst. researchgate.net This catalyst-free approach in water offers an environmentally benign reaction system. researchgate.net Recent developments have also focused on the synthesis of N-functionalized and NH-1,2,3-triazoles through various metal-free routes, including oxidative and eliminative azide-dipolarophile cycloadditions and diazo transfer reactions. rsc.org

A study from 2014 described a metal-free and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which included the synthesis of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions. nih.govresearchgate.net The application of microwave irradiation to the synthesis of 1,2,3-triazoles has been particularly effective.

Microwave heating has been successfully employed in the copper(I)-catalyzed three-component reaction of phenylazides, propargyloxybenzaldehydes, and 1,2-diaminobenzenes to produce complex benzimidazole-triazole hybrids in good to excellent yields. nih.gov This protocol highlights the efficiency of microwave assistance in multicomponent reactions. nih.gov The synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has also been achieved using a MAOS method, where benzyl azide was reacted with ethyl acetoacetate. researchgate.net

Furthermore, microwave-assisted synthesis has been shown to significantly reduce reaction times for the preparation of various 1,4-disubstituted 1,2,3-triazoles. researchgate.net The use of ultrasound, another alternative energy source, has also been explored for the synthesis of 1,2,3-triazoles under aqueous conditions, demonstrating rapid and efficient transformations. nih.govnih.gov These non-conventional energy sources offer greener and more efficient alternatives to classical thermal heating. nih.gov

Due to the highly specific nature of the query for "1-Benzyl-1H-1,2,3-triazole-4-thiol," comprehensive and verifiable spectroscopic data for this exact compound is not available in the public domain through the conducted searches. Scientific literature and databases provide extensive information on analogous compounds, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole and various other 4-substituted-1-benzyl-1,2,3-triazoles, as well as the isomeric 1,2,4-triazole-3-thiols. However, specific, discrete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the title compound, 1-Benzyl-1H-1,2,3-triazole-4-thiol, could not be retrieved.

Fulfilling the request to generate a detailed article focusing solely on the specified spectroscopic and structural elucidation of this particular molecule is not possible without the foundational data. The strict requirement to adhere exclusively to the specified compound and outline prevents the substitution of data from related structures.

Therefore, the requested article cannot be generated at this time.

Spectroscopic and Structural Elucidation of 1 Benzyl 1h 1,2,3 Triazole 4 Thiol

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique provides an experimentally determined exact mass, which can be compared to the calculated mass of a proposed structure, thereby confirming its elemental composition.

For 1,2,3-triazole derivatives, HRMS is routinely used to validate the successful synthesis of the target molecule. nih.gov The analysis of a related compound, 3-(1'-benzyl-1',2',3'-triazol-4'-yl)propan-1-ol, shows a clear spectrum confirming its structure. researchgate.net In a typical ESI-HRMS experiment, the compound is ionized, often by protonation to form the [M+H]⁺ ion, and its m/z value is measured. For instance, the HRMS data for 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole showed a calculated m/z of 281.1038 for the [M+H]⁺ ion, with the found value being 281.1039, confirming the formula C₁₅H₁₂N₄O₂. nih.gov This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas. The application of ESI-HRMS is particularly valuable for differentiating between isomeric structures, such as 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles. nih.gov

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C₁₅H₁₂N₄O₂ | 281.1038 | 281.1039 | nih.gov |

| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole | C₁₈H₂₀N₃ | 278.1562 | 278.1567 | rsc.org |

| Metronidazide | Not specified | 197.0737 | Not specified | nih.gov |

| 1H-1,2,3-triazole compound 5c | Not specified | 317.1141 | Not specified | nih.gov |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules, while Time-of-Flight (TOF) is a type of mass analyzer that separates ions based on their flight time over a known distance. The combination, ESI-TOF, allows for highly accurate mass measurements, making it a form of HRMS.

This method is frequently applied to the analysis of triazole compounds. nih.gov For example, the characterization of 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole utilized ESI-TOF, yielding a found m/z of 278.1567 for the [M+H]⁺ ion, which was in excellent agreement with the calculated value of 278.1562. rsc.org ESI-MS/MS can also be used to study the fragmentation patterns of these molecules, providing further structural confirmation and even simulating their chemical reactivity in the gas phase. nih.gov

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For triazole derivatives, this analysis is crucial for confirming the regiochemistry of substitution on the triazole ring and understanding the molecule's conformation and intermolecular interactions in the solid state. Studies on analogues like 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole have provided detailed crystallographic data. nih.gov In this specific analogue, the benzyl (B1604629) group was found to be nearly perpendicular to the triazole ring (dihedral angle of 80.64°), while the naphthyl group was more coplanar (dihedral angle of 30.27°). nih.gov Such data is invaluable for understanding structure-property relationships. The structures of numerous related triazole compounds have been unambiguously confirmed using this method. nih.govnih.govmdpi.commdpi.com

| Parameter | 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole | Reference |

| Molecular Formula | C₁₉H₁₅N₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.896 (2) | nih.gov |

| b (Å) | 11.038 (3) | nih.gov |

| c (Å) | 14.136 (4) | nih.gov |

| β (°) ** | 102.701 (13) | nih.gov |

| V (ų) ** | 1506.2 (6) | nih.gov |

Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically π → π* and n → π* transitions in molecules with conjugated systems and heteroatoms.

The UV-Vis spectrum of a triazole derivative provides information about its electronic structure. The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is characterized by a dominant π → π* transition around 205 nm. researchgate.net For substituted triazoles like 1-Benzyl-1H-1,2,3-triazole-4-thiol, the spectrum is expected to be more complex due to the presence of the benzyl and thiol chromophores. Weak bands observed between 205 nm and 216 nm in related compounds are assigned to the π → π* transitions of the 1,2,3-triazole ring. researchgate.net Metal complexes containing substituted 1-benzyl-1,2,3-triazole ligands show prominent absorption bands between 350 and 450 nm. rsc.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental percentages are then compared with the calculated theoretical values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and stoichiometric integrity of the synthesized compound.

This method is standard practice in the characterization of newly synthesized triazole derivatives. For example, in the synthesis of 4-(4-(tert-butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole, the elemental analysis provided found values of C, 67.67%; H, 5.67%; N, 16.92%, which were in close agreement with the calculated values. rsc.org Similarly, the analysis of another derivative, 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, yielded found values of C, 63.99%; H, 4.65%; N, 13.92%. rsc.org This close correlation between found and calculated values provides strong evidence for the compound's identity and purity. mdpi.commdpi.comresearchgate.net

| Compound Name | Element | Calculated (%) | Found (%) | Reference |

| 4-(4-(tert-butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole | C | Not specified | 67.67 | rsc.org |

| H | Not specified | 5.67 | rsc.org | |

| N | Not specified | 16.92 | rsc.org | |

| 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | C | Not specified | 63.99 | rsc.org |

| H | Not specified | 4.65 | rsc.org | |

| N | Not specified | 13.92 | rsc.org | |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | C | 65.21 | Not specified | mdpi.com |

| H | 4.38 | Not specified | mdpi.com | |

| N | 30.42 | Not specified | mdpi.com |

Computational and Theoretical Investigations of 1 Benzyl 1h 1,2,3 Triazole 4 Thiol Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 1-benzyl-1H-1,2,3-triazole-4-thiol and its derivatives, DFT calculations provide profound insights into their electronic structure, geometry, and reactivity. By employing methods like B3LYP with various basis sets, researchers can accurately model and predict the behavior of these compounds. researchgate.netejosat.com.tr

Elucidation of Electronic and Molecular Geometrical Properties

DFT calculations, particularly with the B3LYP functional and basis sets like 6-311G*, are instrumental in determining the ground-state molecular geometry of 1-benzyl-1H-1,2,3-triazole derivatives. researchgate.net These theoretical parameters often show good agreement with experimental data obtained from single-crystal X-ray analysis. researchgate.net For instance, in a related compound, 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, the dihedral angles between the triazole ring and the fused and terminal benzene (B151609) rings were calculated to be 76.68 (11)° and 71.0 (1)°, respectively. researchgate.netnih.gov This highlights the non-planar nature of the molecule. researchgate.netnih.gov Such studies reveal the spatial arrangement of the benzyl (B1604629) and triazole moieties, which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Selected Calculated Geometrical Parameters for a 1-Benzyl-1,2,3-triazole Derivative.

| Parameter | Value |

| Dihedral Angle (Triazole Ring and Fused Benzene Ring) | 76.68 (11)° |

| Dihedral Angle (Triazole Ring and Terminal Benzene Ring) | 71.0 (1)° |

| Dihedral Angle (Between Benzene Rings) | 79.6 (1)° |

This data is for the related compound 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Bands)

DFT is also a reliable method for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate NMR chemical shifts (¹H and ¹³C). scielo.org.zauzhnu.edu.ua These calculated shifts can be compared with experimental data to confirm the structure of synthesized compounds and to understand the regioselectivity of reactions like alkylation. uzhnu.edu.ua For example, in the study of alkylated 1,2,4-triazole-3-thiones, comparing experimental and DFT-computed chemical shifts of the α-methylene group protons and carbons reliably determined the site of alkylation. uzhnu.edu.ua

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis). scielo.org.za This method can predict the absorption maxima (λmax) and oscillator strengths, which correspond to the electronic transitions within the molecule. scielo.org.zanih.gov For example, in a study of a thiazolidinone derivative, TD-DFT calculations at the B3LYP/6-31G(d,p) level predicted absorption peaks at 342.90 nm and 405.85 nm, which were in good agreement with the experimental values of 348 nm and 406 nm. scielo.org.za

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), provides insights into the molecule's polarizability and biological activity. nih.gov A smaller energy gap generally suggests higher chemical reactivity. nih.gov

For triazole derivatives, the distribution of HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, in a study of a coumarin-triazole-thiophene compound, the HOMO electrons were found to be delocalized on the triazole and thiophene (B33073) rings, while the LUMO electrons were on the coumarin (B35378) ring. researchgate.net The energy gap for this molecule was calculated to be 4.068 eV. researchgate.net

Calculation of Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.netnih.gov These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. researchgate.netnih.gov For example, a study on a Schiff base derived from S-benzyl dithiocarbazate calculated the chemical hardness, chemical potential, electrophilicity index, and chemical softness to be 0.04 eV, -0.22 eV, 0.58 eV, and 11.55 eV⁻¹, respectively. nih.gov

Table 2: Calculated Chemical Reactivity Descriptors for a Related Schiff Base.

| Descriptor | Value |

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

| Chemical Softness (S) | 11.55 eV⁻¹ |

This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Molecular Modeling for Conformational and Interaction Studies

Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like 1-benzyl-1H-1,2,3-triazole-4-thiol. These studies provide insights into the different spatial arrangements the molecule can adopt and their relative stabilities.

Investigation of Molecular Conformations and Tautomerism

For molecules with rotatable bonds, such as the benzyl group in 1-benzyl-1H-1,2,3-triazole-4-thiol, molecular modeling can identify various stable conformers. researchgate.net These studies often involve rotating specific dihedral angles and calculating the energy of each resulting conformation to map the potential energy surface. researchgate.net

Furthermore, for the "thiol" moiety, the possibility of thione-thiol tautomerism exists. nih.gov Computational studies can investigate the relative stabilities of the thione and thiol tautomers and the energy barrier for their interconversion. nih.gov DFT calculations have been used to study the intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its derivatives, revealing that the thione form is generally the more stable tautomer in the gas phase. nih.gov The B3LYP/6-31G(d,p) level of theory has been shown to be reliable for investigating this type of tautomerism. nih.gov

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structural features of 1-Benzyl-1H-1,2,3-triazole-4-thiol—namely the aromatic benzyl and triazole rings, and the thiol group—suggest a high propensity for engaging in a variety of non-covalent interactions that are crucial in determining its solid-state structure and its interactions in a biological context. These interactions primarily include hydrogen bonding and π-π stacking.

Hydrogen Bonding:

The 1,2,3-triazole ring itself is a capable hydrogen bond acceptor due to the presence of its nitrogen atoms. nih.gov Furthermore, the thiol (-SH) group is a classic hydrogen bond donor. Theoretical studies on related triazole-thiol and triazole-thione derivatives consistently highlight the significance of hydrogen bonding in their supramolecular assembly. nih.govoup.com For instance, crystal structure analyses of 3-methyl-1H-1,2,4-triazole-5-thiones reveal the formation of extensive networks of N-H···S hydrogen bonds that dictate the packing of molecules in the crystal lattice. nih.gov

It is well-established that the 1,2,4-triazole (B32235) nucleus can act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological receptors. nih.gov The thiol/thione tautomerism often observed in such compounds also plays a critical role in their hydrogen bonding patterns. oup.com In the case of 1-Benzyl-1H-1,2,3-triazole-4-thiol, it is highly probable that the thiol proton would form a strong hydrogen bond with a nitrogen atom of an adjacent triazole ring, leading to the formation of dimers or extended polymeric chains. While direct computational data for this specific molecule is absent, the binding energies for similar hydrogen-bonded systems in related triazoles are significant, indicating a strong directional influence on molecular assembly.

π-π Stacking:

The presence of two aromatic systems, the benzyl group and the 1,2,3-triazole ring, makes π-π stacking interactions a key feature of the molecular architecture of 1-Benzyl-1H-1,2,3-triazole-4-thiol. The 1,2,3-triazole ring is known to participate in such interactions. nih.gov Computational studies on various substituted triazoles have demonstrated the stabilizing effect of π-π stacking. For example, in some 1,2,4-triazole derivatives, π-π stacking has been observed between the triazole and phenyl rings of neighboring molecules, with centroid-to-centroid distances indicating a significant interaction. nih.gov

Molecular docking and crystal structure analysis of other benzyl-substituted triazoles often reveal π-π stacking interactions with aromatic residues in protein binding sites. mdpi.com The geometry of these interactions can vary from parallel-displaced to T-shaped, depending on the electronic nature of the interacting rings. For 1-Benzyl-1H-1,2,3-triazole-4-thiol, one can anticipate stabilizing interactions between the benzyl rings of adjacent molecules, between the triazole rings, or a cross-stacking between a benzyl and a triazole ring. The exact nature and energetic contribution of these interactions would require specific computational modeling, such as Density Functional Theory (DFT) calculations, which have been used for other triazole systems. acs.org

In the absence of direct experimental data for 1-Benzyl-1H-1,2,3-triazole-4-thiol, the following table provides a hypothetical summary of expected intermolecular interactions based on the analysis of related compounds.

| Interaction Type | Participating Moieties | Expected Significance | Supporting Evidence from Analogous Systems |

| Hydrogen Bonding | Thiol (-SH) group as donor, Triazole nitrogen atoms as acceptors. | High | Crystal structures of related triazole-thiones show extensive N-H···S hydrogen bonding networks. nih.gov The polar nature of the triazole nucleus enhances its hydrogen bonding capacity. nih.gov |

| π-π Stacking | Benzyl-Benzyl, Triazole-Triazole, Benzyl-Triazole | Moderate to High | Observed in various substituted triazoles, contributing to crystal packing and ligand-receptor binding. nih.govmdpi.com Centroid-centroid distances in related structures confirm the presence of these interactions. researchgate.net |

| C-H···π Interactions | Benzyl C-H bonds and the triazole or benzyl π-system. | Moderate | Commonly observed in crystal structures of aromatic compounds, contributing to overall stability. researchgate.net |

It is important to underscore that while these predictions are grounded in the established principles of intermolecular forces and supported by data from similar molecular systems, they remain inferential. Definitive characterization of the intermolecular interactions of 1-Benzyl-1H-1,2,3-triazole-4-thiol necessitates dedicated computational and experimental studies, such as single-crystal X-ray diffraction and high-level theoretical calculations.

Advanced Applications of 1 Benzyl 1h 1,2,3 Triazole 4 Thiol in Coordination Chemistry and Materials Science

Coordination Chemistry and Ligand Design Principles

The strategic design of ligands is fundamental to the development of coordination complexes with tailored properties. 1-Benzyl-1H-1,2,3-triazole-4-thiol has emerged as a particularly effective building block in this regard, offering a unique combination of donor atoms and electronic characteristics.

1-Benzyl-1H-1,2,3-triazole-4-thiol as a Versatile Ligand Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science, valued for its structural rigidity, synthetic accessibility, and unique electronic properties. researchgate.net The introduction of a thiol group at the 4-position and a benzyl (B1604629) group at the N1 position of the triazole ring creates 1-benzyl-1H-1,2,3-triazole-4-thiol, a highly versatile ligand scaffold. This scaffold's utility stems from the presence of multiple potential coordination sites—the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group—allowing it to act as a mono- or polydentate ligand. nih.gov

The modular synthesis of 1,2,3-triazoles, often achieved through "click chemistry," allows for the facile introduction of various substituents, enabling the fine-tuning of the ligand's steric and electronic properties. researchgate.netnih.gov This adaptability is crucial for designing ligands that can form stable complexes with a wide range of metal ions and influence the resulting complex's geometry, reactivity, and physical properties. The benzyl group, in particular, can influence the solubility and crystal packing of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., with Group 8 Metals, Ni, Pd, Pt, Co)

The coordination of 1-benzyl-1H-1,2,3-triazole-4-thiol and its derivatives with various transition metals has been extensively studied, leading to a diverse family of metal complexes. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Homoleptic complexes of Group 8 metals (Fe, Ru, Os) with a tris(1-benzyl-1,2,3-triazol-4-yl)methane ligand have been synthesized and characterized. rsc.org For instance, the reaction of [Ru(p-cymene)Cl₂]₂ with the ligand yielded both the homoleptic complex Ru(ttzm)₂₂ and the heteroleptic complex Ru(p-cymene)(ttzm)₂. rsc.org X-ray diffraction studies of the Fe(II) and Os(II) homoleptic complexes revealed distorted octahedral geometries. rsc.org

Complexes of nickel and palladium with related 1H-1,2,3-triazole-4,5-dithiolate ligands have also been prepared. rsc.org The coordination of these dithiolate ligands, derived from precursors containing benzyl groups, resulted in the formation of complexes such as [Ni(dppe)(9)] and [Pd(dppe)(9)], where dppe is bis(diphenylphosphanyl)ethane. rsc.org

Furthermore, Schiff base ligands derived from N-substituted 1,2,3-triazole aldehydes have been used to create iron(II) complexes. nih.gov These syntheses often involve the in-situ formation of the ligand followed by complexation with an iron(II) salt. nih.gov The characterization of these complexes is typically achieved through a combination of spectroscopic techniques including FT-IR, UV-Vis, and NMR, as well as single-crystal X-ray diffraction to determine their solid-state structures. nih.govrsc.orgrsc.orguobaghdad.edu.iq

Electrochemical Properties of 1-Benzyl-1H-1,2,3-triazole-Derived Metal Complexes

The electrochemical behavior of metal complexes derived from 1-benzyl-1H-1,2,3-triazole and related ligands provides valuable insights into their electronic structure and potential applications in areas such as catalysis and sensing. Cyclic voltammetry is a key technique used to probe the redox properties of these compounds.

For instance, homoleptic Fe(II), Ru(II), and Os(II) complexes with a tris(1-benzyl-1,2,3-triazol-4-yl)methane ligand all exhibit reversible M(II)/M(III) redox processes. rsc.org These oxidation events occur at potentials ranging from +0.35 to +0.72 V versus the ferrocene/ferrocenium couple (Fc/Fc⁺). rsc.org Density functional theory (DFT) calculations have shown that the metal d-orbitals in these complexes are destabilized due to a π-donor contribution from the triazole rings, leading to a cathodic shift in their oxidation potentials compared to related hexatriazole complexes. rsc.org

Photophysical Properties and Luminescence of Metal Complexes

Homoleptic Group 8 metal complexes with a tris(1-benzyl-1,2,3-triazol-4-yl)methane ligand display prominent UV-visible absorption bands between 350 and 450 nm, which are assigned to ¹MLCT (metal-to-ligand charge transfer) transitions. rsc.org While the iron and ruthenium complexes are not emissive in fluid solution at room temperature, the osmium complex, Os(ttzm)₂₂, exhibits luminescence at 77 K in a frozen ethanol/methanol glass, with an emission maximum at 472 nm. rsc.org

Density functional theory (DFT) calculations are often employed to gain a deeper understanding of the photophysical properties. For some triazole-based complexes, the benzyl substituents are modeled as methyl groups to reduce computational cost, as they are expected to have a minimal impact on the photophysical properties. researchgate.net The photophysical properties of rhenium(I) complexes with 1,2,3-triazole-based ligands can be tuned by modifying the ancillary ligands, which affects the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hud.ac.uk

The study of osmium(II) complexes with 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine (Bn-pytz) has shown that progressively replacing bipyridine (bpy) ligands with Bn-pytz leads to a blue-shift in both the UV-visible absorption and emission spectra. core.ac.uk The separated facial (fac) and meridional (mer) isomers of Os(Bn-pytz)₃₂ exhibit phosphorescence, and the luminescence of these complexes is significantly quenched by oxygen. core.ac.uk

| Complex | Absorption Max (nm) | Emission Max (nm) | Notes |

| Os(ttzm)₂₂ | 350-450 | 472 (at 77 K) | ¹MLCT transitions observed. rsc.org |

| fac-Os(Bn-pytz)₃₂ | - | 615 | Phosphorescent in degassed acetonitrile. core.ac.uk |

| mer-Os(Bn-pytz)₃₂ | - | 615 | Phosphorescent in degassed acetonitrile. core.ac.uk |

Dimerization Equilibria in Coordination Compounds

The formation of dimers in solutions of coordination compounds can significantly influence their properties and reactivity. While specific studies on the dimerization equilibria of 1-benzyl-1H-1,2,3-triazole-4-thiol complexes are not extensively detailed in the provided context, the potential for such equilibria exists, particularly in complexes with open coordination sites or through intermolecular interactions.

In a broader context, the decomposition of a free 1,2,3-triazolylidene carbene, a related class of compounds, has been observed to proceed through a process involving the interaction of two carbene molecules, leading to the formation of a triazole product. acs.org This suggests that triazole-based molecules can engage in self-interactions. Additionally, the study of d¹⁰-metal carbene complexes has shown multicolor emission arising from a monomer-dimer equilibrium. acs.org

The study of 1-benzyl-4-phenyl-1H-1,2,3-triazole as a corrosion inhibitor suggests that its protective mechanism involves the adsorption of a film on the metal surface, which could involve intermolecular interactions between the triazole molecules. mdpi.com These interactions, while not strictly dimerization in solution, highlight the potential for these molecules to associate.

Further research is needed to specifically investigate the dimerization equilibria of 1-benzyl-1H-1,2,3-triazole-4-thiol complexes and to understand how factors such as solvent, temperature, and concentration influence the monomer-dimer balance.

Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The ability of 1-benzyl-1H-1,2,3-triazole-4-thiol and its derivatives to act as versatile linkers has led to their use in the construction of supramolecular architectures and metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters connected by organic ligands. uni-augsburg.de

The predictable coordination chemistry and rigid nature of the 1,2,3-triazole ring make it an excellent building block for designing MOFs with specific topologies and functionalities. uni-augsburg.de For instance, the replacement of the 4,4'-bipyridine (B149096) pillar in the well-known MOF-508 with a custom-designed 1,2,3-triazole-containing ligand resulted in a new porous metal-triazolate framework, MTAF-3. rsc.org This modification led to a significant enhancement in the CO₂ uptake capacity of the material. rsc.org

The synthesis of MOFs often involves the reaction of a metal salt, such as Zn(NO₃)₂, with a bifunctional 1,2,3-triazole ligand in a suitable solvent at elevated temperatures. google.com The resulting frameworks can exhibit interesting properties, such as photocatalytic activity, which can be tuned by modifying the substituents on the triazole linker. google.com

In addition to discrete MOFs, 1,2,4-triazole (B32235) derivatives have been used to create a range of coordination polymers, from 1D chains to 3D frameworks. mdpi.com These materials have shown potential applications in gas adsorption, catalysis, and as chiral networks. mdpi.com The self-assembly of MOF particles can also lead to the formation of ordered superstructures with different dimensions. nih.gov

Contributions to Materials Science

The application of 1-benzyl-1H-1,2,3-triazole derivatives in materials science is a growing field of study. The presence of the 1,2,3-triazole ring provides rigidity, stability, and a high dipole moment, while the benzyl group can influence solubility and intermolecular interactions. The thiol group, in the case of the specific compound of interest, offers a reactive site for anchoring to surfaces or for polymerization.

Incorporation into Functional Polymer Systems

The synthesis of polymers incorporating the 1,2,3-triazole moiety is a promising avenue for creating new functional materials. mdpi.com These polymers can be synthesized from monomers that contain both azide (B81097) and alkyne functionalities. mdpi.comnih.gov The resulting polytriazoles are noted for their high density of 1,2,3-triazole units in the polymer backbone. mdpi.com The thiol group, such as the one present in 1-benzyl-1H-1,2,3-triazole-4-thiol, is known to be reactive and can be used for "click" chemistry reactions, such as thiol-ene Michael additions, to functionalize polymers.

While the general class of triazole thiols has been explored for creating novel polymers, for instance, 1H-1,2,4-triazole-3-thiol forms luminescent polymers with cadmium(II) salts, specific research detailing the direct incorporation of 1-benzyl-1H-1,2,3-triazole-4-thiol into functional polymer systems is not extensively available in the current literature. nih.govsigmaaldrich.com However, the fundamental chemistry of the thiol group suggests its potential as a monomer or a functionalizing agent in polymer synthesis. The reactivity of the thiol allows for its potential use in thiol-ene polymerization or as a chain-transfer agent in radical polymerization, offering a route to introduce the 1-benzyl-1,2,3-triazole unit as a pendant group, thereby imparting specific properties such as metal-ion binding or altered solubility to the polymer.

Exploration in Optoelectronic Applications (e.g., Light-Emitting Diodes, Solar Cells)

Triazole derivatives are being investigated for their potential in optoelectronic applications due to their electronic properties and stability. rsc.orggoogle.com The 1,2,3-triazole ring can act as a component in fluorescent chromophores and has been incorporated into materials for organic light-emitting diodes (OLEDs). rsc.orggoogle.com For example, some triazole derivatives are used in OLEDs, where they can be part of the emissive layer or other functional layers within the device structure. google.com The synthesis of 4,5-bis(arylethynyl)-1,2,3-triazoles has produced a class of fluorescent labels with tunable optical properties. nih.gov

Despite the interest in the broader class of triazoles for optoelectronics, specific studies on the application of 1-benzyl-1H-1,2,3-triazole-4-thiol in devices like light-emitting diodes or solar cells are not prominently featured in the reviewed literature. The potential of this specific compound would likely hinge on its ability to form stable, luminescent metal complexes or to be integrated into conductive polymer structures. The thiol group could serve as an anchoring point to semiconductor surfaces or as a ligand to bind emissive metal centers. Further research is required to explore and validate the utility of 1-benzyl-1H-1,2,3-triazole-4-thiol in this domain.

Role as Corrosion Inhibitors for Metallic Surfaces

A significant area of application for 1-benzyl-1H-1,2,3-triazole derivatives is in the prevention of metallic corrosion. mdpi.comnih.govnih.gov These compounds have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, and bronze, particularly in acidic environments. mdpi.comnih.govresearchgate.net The inhibitive action is generally attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

The adsorption process can involve both physical (electrostatic) and chemical interactions between the inhibitor molecule and the metal surface. mdpi.com The heteroatoms (nitrogen) in the triazole ring and the π-electrons of the aromatic systems are key to this interaction. capes.gov.br

Several studies have quantified the inhibition efficiency of various 1-benzyl-1,2,3-triazole derivatives. For instance, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) has shown inhibition efficiencies greater than 95% for mild steel in 1 M HCl at a concentration of 0.8 mM. helsinki.firesearchgate.net Similarly, 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) reduced the corrosion rate of mild steel in 1% HCl by over 95% at a concentration of 50 ppm. kfupm.edu.sa Another derivative, 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT), has been evaluated as a green corrosion inhibitor for steel reinforcement in concrete, showing an efficiency of 85.2% at a 3 mM concentration in a synthetic pore solution with 2 M NaCl. ampp.orgtdl.org For bronze, 1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole (BBT) provided an inhibition efficiency of 87% at 100 ppm in a 3% NaCl solution. researchgate.nettec.mx

The following tables summarize the research findings on the corrosion inhibition performance of various 1-benzyl-1,2,3-triazole derivatives.

Table 1: Corrosion Inhibition Efficiency of 1-Benzyl-1,2,3-triazole Derivatives on Steel

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference(s) |

|---|---|---|---|---|---|

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | Mild Steel | 1 M HCl | 0.8 mM | >95 | helsinki.firesearchgate.net |

| 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) | Mild Steel | 1% HCl | 50 ppm | >95 | capes.gov.brkfupm.edu.sa |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | 1 M HCl | Not Specified | Excellent | mdpi.com |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Steel Rebar | Synthetic Pore Solution + 2 M NaCl | 3 mM | 85.2 | ampp.orgtdl.org |

| 1,2,3-triazole derivative with bromine substituent | API 5L X52 Steel | 1 M HCl | 50 ppm | 94.2 | mdpi.com |

Table 2: Corrosion Inhibition Efficiency of 1-Benzyl-1,2,3-triazole Derivatives on Bronze

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference(s) |

|---|---|---|---|---|---|

| 1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole (BBT) | C844 Bronze | 3% NaCl | 100 ppm | 87 | researchgate.nettec.mx |

| 1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole (BBT) + Paraloid-B72 | C844 Bronze | 3% NaCl | 100 ppm | 89.8 | researchgate.nettec.mx |

These studies collectively highlight the significant potential of the 1-benzyl-1,2,3-triazole scaffold as a versatile platform for designing effective corrosion inhibitors for a range of metallic surfaces. The thiol group in 1-benzyl-1H-1,2,3-triazole-4-thiol is expected to enhance its adsorption and protective film-forming capabilities, particularly on metals like copper and its alloys, due to the strong affinity of sulfur for these surfaces.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Thiol-Containing Triazoles

The synthesis of triazole thiols is moving beyond traditional multi-step procedures towards more efficient, atom-economical, and environmentally benign methods. nih.govzsmu.edu.ua Future research is focused on refining and expanding these modern strategies.

Multicomponent reactions (MCRs) represent another significant frontier. These reactions, where three or more reactants combine in a single step to form the product, offer substantial advantages in terms of efficiency and molecular diversity. organic-chemistry.org The development of MCRs for the direct synthesis of functionalized thiol-containing triazoles is an active area of investigation. frontiersin.orgorganic-chemistry.org Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound is gaining traction to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govorganic-chemistry.org

Comparison of Synthetic Strategies for Thiol-Containing Triazoles

| Strategy | Description | Key Advantages | Emerging Research Focus |

|---|---|---|---|

| Click Chemistry (CuAAC) | [3+2] cycloaddition of an azide (B81097) (e.g., benzyl (B1604629) azide) and a terminal alkyne containing a protected thiol group. mdpi.com | High yield, high regioselectivity, mild reaction conditions, broad substrate scope. mdpi.com | Development of new, cheaper, and more robust catalysts (e.g., copper, ruthenium); water-based "on-water" catalysis. rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to build the triazole thiol core. organic-chemistry.org | High atom economy, operational simplicity, rapid access to diverse molecular libraries. frontiersin.org | Discovery of novel MCR pathways for direct thiol functionalization; electrochemical-assisted MCRs. organic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizing microwave energy to rapidly heat the reaction mixture, accelerating the rate of cyclization and functionalization steps. nih.gov | Drastically reduced reaction times, improved yields, enhanced reaction control. organic-chemistry.org | Solvent-free reaction conditions; combination with other green chemistry techniques. |

Advanced Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding the intricate electronic structure and reactivity of triazole derivatives. nih.govacs.org Future research will leverage advanced computational models to provide unprecedented insights into 1-benzyl-1H-1,2,3-triazole-4-thiol.

DFT calculations are crucial for predicting molecular geometry, analyzing frontier molecular orbitals (HOMO and LUMO), and mapping electrostatic potential. mdpi.comresearchgate.net This information helps elucidate the molecule's electronic stability, reactivity hotspots, and potential for intermolecular interactions. researchgate.net For instance, computational studies can accurately predict the thione-thiol tautomerism, confirming the predominance of the thione form in many triazole-thiol systems based on calculated energy levels. nih.govacs.org

Future computational work will likely focus on:

Simulating Reaction Mechanisms: Modeling transition states and reaction pathways to guide the development of more efficient synthetic routes. rsc.org

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds and to correlate electronic structure with experimental data. researchgate.net

In Silico Screening: High-throughput computational screening of virtual libraries of 1-benzyl-1H-1,2,3-triazole-4-thiol derivatives to identify candidates with desirable electronic, catalytic, or biological properties before undertaking laborious synthesis.

Application of DFT in Analyzing Triazole Thiols

| Computational Analysis | Insight Provided | Relevance to 1-Benzyl-1H-1,2,3-triazole-4-thiol |

|---|---|---|

| Geometry Optimization | Provides the most stable 3D structure, bond lengths, and angles. mdpi.com | Confirms the planar nature of the triazole ring and the orientation of the benzyl and thiol groups. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Calculates the energy of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals and the HOMO-LUMO gap. researchgate.net | Indicates chemical reactivity, kinetic stability, and electronic transport properties. A large gap suggests high stability. researchgate.net |

| Electrostatic Potential (ESP) Mapping | Visualizes the electron density distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) regions. mdpi.com | Pinpoints sites for metal coordination (e.g., sulfur and nitrogen atoms) and intermolecular interactions like hydrogen bonding. researchgate.net |

| Tautomerism Energy Calculation | Compares the relative energies of the thiol and thione tautomers. | Determines the predominant and more stable tautomeric form under specific conditions. acs.org |

Expansion of Coordination Chemistry and Catalytic Applications

The presence of both the triazole ring and the thiol group makes 1-benzyl-1H-1,2,3-triazole-4-thiol an excellent ligand for coordinating with a wide range of transition metals. nih.gov The triazole unit can act as a versatile N-donor, while the soft sulfur atom of the thiol group shows a strong affinity for soft metal ions. acs.org This dual-coordination capability opens up vast possibilities in catalysis and materials science.

Research is expanding into the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers using triazole-thiol ligands. acs.org These materials are being investigated for applications in gas storage, separation, and heterogeneous catalysis. For example, MOFs decorated with thiol groups have been shown to be active catalysts for reactions like the non-oxidative dehydrogenation of ethanol. acs.org

Future work in this area will concentrate on:

Homoleptic and Heteroleptic Complexes: Synthesizing and characterizing complexes with various metals such as Ruthenium(II), Osmium(II), Nickel(II), and Cobalt(III). mdpi.comrsc.org

Catalyst Development: Designing metal complexes for specific catalytic transformations, leveraging the unique electronic properties imparted by the triazole-thiol ligand. rsc.orgacs.org

Photophysical Properties: Investigating the luminescent properties of metal complexes for potential use in sensors, bioimaging, and light-emitting devices. rsc.orgacs.org Studies on related ruthenium complexes have shown that the triazole ligand influences the metal-to-ligand charge transfer (MLCT) excited state lifetimes and photochemical stability. acs.org

Interdisciplinary Research Directions in Materials Science and Agrochemicals

The unique structural and electronic properties of 1-benzyl-1H-1,2,3-triazole-4-thiol position it as a valuable building block in interdisciplinary research, particularly in materials science and agrochemicals. fao.orgfrontiersin.org

In materials science , the ability of the thiol group to bind to surfaces (e.g., gold) and the rigid, stable nature of the triazole ring are being exploited. frontiersin.org Research is emerging on the use of triazole thiols in the development of self-assembled monolayers (SAMs), corrosion inhibitors, and functional polymers. The incorporation of these molecules into polymer backbones can lead to materials with enhanced thermal stability and specific recognition capabilities.

In the field of agrochemicals , triazoles are a well-established and commercially significant class of compounds, widely used as fungicides and plant growth regulators. rjptonline.org They function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. rjptonline.org The introduction of a thiol group onto the triazole scaffold presents a rational strategy for developing new agrochemicals. pjsir.org Future research will focus on synthesizing and screening libraries of triazole-thiol derivatives to identify next-generation fungicides and herbicides with improved potency, broader spectrum of activity, and reduced environmental impact. fao.orgrjptonline.org

Q & A

Q. What are the common synthetic routes for 1-Benzyl-1H-1,2,3-triazole-4-thiol, and how do reaction conditions influence product purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, propargyl alcohol derivatives can react with benzyl azides under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key factors include:

- Catalyst loading : Low Cu(I) concentrations (1–5 mol%) minimize side reactions.

- Solvent choice : Polar solvents (e.g., ethanol, DMF) enhance solubility, while aqueous conditions improve regioselectivity.

- Reaction time : Extended reflux (4–6 hours) ensures complete conversion.

Q. How is the crystal structure of 1-Benzyl-1H-1,2,3-triazole-4-thiol characterized, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Data collection : Bruker APEXII CCD diffractometers are commonly used with Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL/SHELXS programs refine anisotropic displacement parameters, achieving R-factors < 0.05 .

- Geometry : The triazole ring exhibits planarity (mean deviation < 0.005 Å), and the benzyl group adopts a dihedral angle of ~70° relative to the triazole core .

Q. What are the primary biological targets of this compound, and how does it inhibit microtubule polymerization?

The compound binds to tubulin’s colchicine site, disrupting microtubule dynamics. Key interactions include:

- Hydrogen bonding : The thiol group forms H-bonds with β-tubulin residues (e.g., Val238, Asn258).

- Hydrophobic interactions : The benzyl group occupies a hydrophobic pocket near α-tubulin .

- Activity validation : In vitro assays (e.g., tubulin polymerization inhibition IC₅₀ = 1–5 µM) and antiproliferative effects on cancer cells (e.g., HeLa, MCF-7) confirm mechanism .

Q. How is regioselectivity achieved in the synthesis of triazole derivatives using click chemistry?

CuAAC reactions favor 1,4-disubstituted triazoles due to:

- Catalyst coordination : Cu(I) stabilizes the triazole intermediate, directing substituents to the 1- and 4-positions.

- Electronic effects : Electron-withdrawing groups on azides enhance reaction rates .

- Validation : NMR and X-ray crystallography confirm regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antiproliferative activity?

Key strategies include:

- Substituent variation : Introducing electron-donating groups (e.g., methoxy) on the benzyl ring improves tubulin binding affinity (ΔIC₅₀ = 0.5–2 µM) .

- Scaffold hybridization : Conjugation with arylamide groups enhances cellular permeability (e.g., compound 13c in shows 10-fold selectivity for cancer cells over normal cells).

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, guiding synthetic efforts .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardized assays : Use identical tubulin sources (e.g., bovine brain) and buffer conditions (pH 6.8, GTP) .

- Cellular context : Account for efflux pumps (e.g., P-gp) by testing in multidrug-resistant cell lines .

- Orthogonal validation : Combine fluorescence polarization (binding affinity) with live-cell imaging (microtubule destabilization) .

Q. How do structural modifications address metabolic instability in vivo?

Q. What crystallographic challenges arise when studying halogenated analogs, and how are they resolved?

- Disorder issues : Heavy atoms (e.g., Cl, Br) cause electron density overlap. Partial occupancy refinement in SHELXL resolves this .

- Twinned crystals : Use PLATON’s TwinRotMat to detect and model twinning .

- Data collection : High-resolution synchrotron data (λ = 0.5–0.7 Å) improves anomalous dispersion for halogens .

Q. Can this compound act as a multi-targeted agent, and what assays validate this?

Q. How is computational chemistry applied to predict novel derivatives with enhanced solubility?

- QSAR modeling : Train models on logP and IC₅₀ data to prioritize hydrophilic substituents (e.g., -OH, -COO⁻).

- MD simulations : Predict solvation free energy (ΔG_solv) using GROMACS .

- Crystallographic data : Cambridge Structural Database (CSD) surveys guide substituent placement to avoid steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.